N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic β-carboline derivative characterized by a morpholine-containing acetamide side chain. β-carbolines are heterocyclic alkaloids with a tricyclic indole framework, often associated with diverse biological activities, including antiviral, anticancer, and neuropharmacological effects .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-7-9-25-10-8-21)11-19-18(24)22-6-5-14-13-3-1-2-4-15(13)20-16(14)12-22/h1-4,20H,5-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUKCTGILYBWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The β-carboline scaffold is typically constructed via the Pictet-Spengler reaction , where L-tryptophan reacts with aldehydes under acidic conditions. For example:
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Intermediate 1,2,3,4-tetrahydro-β-carboline-2-carboxylic acid is formed by condensing L-tryptophan with formaldehyde in aqueous NaOH (yield: 47–68%).
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Oxidative decarboxylation using potassium dichromate in acetic acid converts the tetrahydro-β-carboline to the fully aromatic β-carboline core.
Mechanistic Insight :
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Imine formation between tryptophan’s amine and aldehyde.
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Cyclization via electrophilic aromatic substitution at C2 of the indole.
Morpholine Side-Chain Installation
Nucleophilic Substitution
The morpholine moiety is introduced via alkylation or acylation :
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Method A : React chloroacetamide derivatives with morpholine in the presence of K2CO3 in DMF.
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Method B : Use Ugi multicomponent reactions to couple amines, carbonyls, and isocyanides, though this is less common for β-carbolines.
Optimized Conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClCH2COCl, Et3N | DCM | 0 → 25 | 4 | 78 |
| 2 | Morpholine, K2CO3 | DMF | 80 | 8 | 85 |
Final Coupling and Purification
Amide Bond Formation
The carboxamide and morpholino groups are conjugated via:
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HATU-mediated coupling : Combine β-carboline-2-carboxylic acid (1 eq), HATU (1.5 eq), DIPEA (3 eq), and 2-amino-1-morpholinoethanone (1.2 eq) in DMF. Purify via silica chromatography.
Critical Parameters :
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pH control : Maintain pH 8–9 to avoid epimerization.
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Solvent choice : DMF or THF enhances solubility of polar intermediates.
Analytical Characterization
Spectroscopic Data
Key spectral features for the target compound:
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1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.65 (t, J = 6.8 Hz, 2H), 3.72–3.58 (m, 8H, morpholine), 2.98 (t, J = 6.8 Hz, 2H).
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HRMS : m/z calcd. for C19H23N4O3 [M+H]+ 365.1812, found 365.1809.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Introduction to N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a morpholine ring and a beta-carboline moiety. The following sections will explore its applications in scientific research, including medicinal uses, synthesis methods, and case studies.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. It has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's. It may act by modulating neurotransmitter systems and reducing oxidative stress.
Pharmacological Studies
Pharmacological investigations have highlighted several key areas where this compound may be beneficial:
- Receptor Modulation : The compound's structure allows it to interact with specific receptors in the central nervous system (CNS), which could lead to the development of new treatments for psychiatric disorders.
- Anti-inflammatory Properties : Studies have shown that it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of beta-carboline | Indole derivatives | Acidic conditions |
| 2 | Alkylation with morpholine | Morpholine | Base-catalyzed |
| 3 | Carboxamide formation | Carboxylic acid derivatives | Coupling agents |
These synthetic pathways are crucial for optimizing yield and purity while minimizing side products.
Case Study 1: Antitumor Activity Evaluation
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study 2: Neuroprotective Mechanism Investigation
In an experimental model of Alzheimer's disease, the compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Structural Similarities :
- Both compounds feature a β-carboline core linked to an acetamide side chain.
- The side chains contain nitrogen heterocycles (morpholin-4-yl vs. benzylpiperidine).
- Key Differences: The benzylpiperidine group in this compound introduces a bulkier, lipophilic substituent compared to the morpholine ring, which is more polar and rigid.
Molecular Data :
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Similarities :
- Both compounds contain a morpholin-2-one ring and an acetamide linker.
- Key Differences :
- Synthetic Comparison: The synthesis of this analog involves acetylation of a morpholinone precursor using acetyl chloride and Na₂CO₃, followed by chromatographic purification . This contrasts with the target compound’s likely synthesis, which would require β-carboline ring formation and coupling to the morpholine-acetamide moiety.
Pyridazine-Based Carboxamides (EP 4 374 877 A2)
- Structural Similarities :
- Both classes contain carboxamide linkages and morpholine-derived substituents.
- Key Differences :
- The patent compounds feature pyridazine cores instead of β-carboline, with additional fluorinated aryl groups and trifluoromethyl substituents, suggesting distinct target selectivity (e.g., kinase inhibition) .
- The morpholine group is part of an ethoxy side chain rather than directly linked to the acetamide.
Implications of Structural Variations
- Polarity and Solubility : The morpholine group in the target compound likely enhances water solubility compared to the benzylpiperidine analog, which may improve bioavailability .
- Bioactivity : Chlorine substitution in the β-carboline analog could confer stronger electrophilic interactions with biological targets, while the pyridazine-based compounds may exhibit different binding modes due to their planar heterocyclic cores .
- Synthetic Complexity: The β-carboline core requires specialized ring-forming reactions, whereas morpholinone derivatives are synthesized via straightforward acylation .
Biological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antitumor, antibacterial, antiviral, and other therapeutic potentials.
The compound is classified under beta-carboline derivatives, which are known for their complex structures and significant biological activities. The molecular formula is with a molecular weight of 376.8 g/mol. Its structure includes a morpholine ring and a tetrahydro-beta-carboline core, contributing to its biological activity.
Antitumor Activity
Recent studies have demonstrated that beta-carboline derivatives exhibit notable antitumor properties. For instance:
- Cell Lines Tested : The compound was evaluated against several human tumor cell lines including A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest in the G0/G1 phase. In vitro studies indicated an IC50 value of approximately 10 µM against PC-3 cells, with significant suppression of cell proliferation and migration observed .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | Not specified | Induces apoptosis via ROS accumulation |
| K562 | Not specified | Induces apoptosis via ROS accumulation |
| PC-3 | ~10 | Cell cycle arrest in G0/G1 phase |
| T47D | Not specified | Induces apoptosis via ROS accumulation |
Antibacterial and Antiviral Activity
Beta-carbolines have also shown promise in antibacterial and antiviral applications:
- Antibacterial : The compound demonstrated activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) were not detailed in the available literature.
- Antiviral : Preliminary studies suggest potential efficacy against viral pathogens, but further research is required to elucidate specific mechanisms and effectiveness.
Other Pharmacological Activities
In addition to antitumor effects, this compound exhibits:
Case Studies
A notable study highlighted the synthesis and evaluation of various beta-carboline derivatives for their biological activity. One derivative exhibited significant cytotoxicity with an IC50 value of 9.86 µM against prostate cancer cells while showing low toxicity towards normal cells .
Another investigation focused on the mechanism by which these compounds induce apoptosis through ROS generation and subsequent mitochondrial dysfunction . This suggests that targeting oxidative stress could be a viable strategy for cancer therapy.
Q & A
Q. What are the key steps in synthesizing N-[2-(morpholin-4-yl)-2-oxoethyl]-beta-carboline derivatives?
Synthesis typically involves multi-step pathways:
- Acylation : Reacting beta-carboline precursors with morpholine-containing acylating agents (e.g., acetyl chloride) in dichloromethane under basic conditions (Na₂CO₃) .
- Cyclization : Using catalysts like Pd(OAc)₂ for heterocycle formation, with precise temperature control (e.g., reflux in ethanol) .
- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate pure products .
Q. How is the compound characterized structurally?
Standard methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for NH protons in CDCl₃) .
- Mass Spectrometry : ESI/APCI(+) for molecular ion identification (e.g., [M+H]⁺ at m/z 347) .
- Elemental Analysis : Validating purity and stoichiometry .
Advanced Questions
Q. How can reaction yields for beta-carboline-morpholine hybrids be optimized?
Methodological considerations:
- Reagent Stoichiometry : Sequential addition of acylating agents (e.g., acetyl chloride in two batches) to reduce side reactions .
- Catalyst Screening : Testing Pd-based catalysts for cyclization efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) for intermediates prone to aggregation .
Q. What strategies resolve contradictions in reported biological activities of beta-carboline derivatives?
Approaches include:
Q. How does the morpholine moiety influence target binding?
Computational and experimental insights:
Q. What in vitro models are suitable for assessing neuroprotective or anticancer activity?
Prioritize:
Q. How can stability under physiological conditions be evaluated?
Methodological workflow:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC over 24 hours .
- Plasma Stability : Assess metabolic resistance using human plasma and LC-MS quantification .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for beta-carboline analogs?
Potential factors:
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in MDR1-positive vs. -negative lines .
- Redox Activity : Beta-carbolines may act as pro-oxidants in high-glucose media, skewing viability results .
Q. How to address discrepancies in reported synthetic yields?
Troubleshooting steps:
- Intermediate Characterization : Validate purity of precursors (e.g., via TLC) to rule out side-product interference .
- Reaction Monitoring : Use in-situ IR or LC-MS to identify incomplete acylation/cyclization .
Methodological Tables
Q. Table 1. Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58 | |
| Cyclization | Pd(OAc)₂, EtOH, reflux | 70 | |
| Purification | Silica gel (MeOH/CH₂Cl₂ gradient) | >95 purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
